N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is classified as a dual-selective inhibitor targeting specific pathways in cancer therapy, particularly the PI3K/m-TOR signaling pathway, which is crucial for cell growth and proliferation. The compound's structure features a thiophene ring fused with a cycloheptane moiety, alongside a sulfonamide and cyano group, contributing to its biological activity and specificity .
The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide involves several key steps:
Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing this synthesis and ensuring high purity of the final product .
The molecular formula of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide is C17H16N2O2S, with a molecular weight of 296.387 g/mol.
The structural data can be visualized using molecular modeling software to predict its three-dimensional conformation and interaction potential with biological targets .
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives .
The mechanism of action for N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide primarily involves inhibition of the PI3K/m-TOR pathway:
This dual inhibition results in reduced tumor growth and enhanced apoptosis in cancer cells .
Relevant data on these properties are crucial for formulation development in pharmaceutical applications .
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide has potential applications in:
The ongoing research into this compound may lead to clinical trials and eventual therapeutic use .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2